molecular formula C21H13BrN2O2S2 B2739456 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide CAS No. 391223-90-8

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide

Cat. No.: B2739456
CAS No.: 391223-90-8
M. Wt: 469.37
InChI Key: AATWKMIGYRVINX-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide is a synthetic small molecule featuring a thiazole core linked to a brominated thiophene carboxamide group. This structure places it in a class of compounds recognized for significant potential in medicinal chemistry research. The thiazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities and presence in several therapeutic agents . Molecules incorporating the thiophene-2-carboxamide moiety have demonstrated notable biological activity in scientific studies, including promising antiviral effects. For instance, related structural analogs have been investigated for their ability to inhibit the replication of viruses such as Hepatitis C (HCV) at low concentrations in vitro . The presence of the bromine atom on the thiophene ring offers a distinct synthetic handle for further structure-activity relationship (SAR) studies and structural diversification through cross-coupling reactions. This compound is supplied for research purposes only and is intended for use by qualified scientists in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN2O2S2/c22-16-12-11-15(27-16)20(26)24-21-23-17(13-7-3-1-4-8-13)19(28-21)18(25)14-9-5-2-6-10-14/h1-12H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATWKMIGYRVINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzoyl group and a bromothiophene moiety, contributing to its unique pharmacological profile. The molecular formula is C17_{17}H14_{14}BrN2_2O2_2S, with a molecular weight of approximately 404.27 g/mol .

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of anti-apoptotic proteins like Bcl-2. This mechanism is crucial in promoting cell death in tumors that exhibit resistance to conventional therapies .
  • Efficacy in Cell Lines : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:
    • A431 (epidermoid carcinoma) : IC50_{50} values indicate potent activity.
    • U251 (glioblastoma) : Displayed notable selectivity and efficacy compared to standard chemotherapeutics .
  • Structure-Activity Relationship (SAR) : Modifications to the thiazole and thiophene rings have revealed critical insights into enhancing the potency and selectivity of the compound. For instance, substituents on the phenyl groups can significantly alter the biological activity, indicating that electronic effects play a vital role in its mechanism .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The thiazole moiety is believed to contribute significantly to this activity by disrupting bacterial cell wall synthesis or function .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the viability of this compound as a therapeutic agent:

  • Absorption : The compound shows favorable absorption characteristics when administered orally.
  • Metabolism : Initial studies indicate that it undergoes hepatic metabolism, which may influence its bioavailability.
  • Toxicity : Toxicological assessments are ongoing, with initial results suggesting a manageable safety profile at therapeutic doses .

Case Studies and Research Findings

Several research initiatives have focused on elucidating the biological activity of this compound:

StudyFindings
Demonstrated significant apoptotic effects in A431 cells with an IC50_{50} < 10 µM.
Reported on the inhibition of HSET in centrosome-amplified cancer cells, leading to multipolar spindle formation.
Highlighted the antimicrobial properties against various pathogens, with effective concentrations established.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and thiophene moieties exhibit notable antimicrobial properties. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of thiazole showed significant antibacterial activity, making them potential candidates for drug development against resistant strains of bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. For example, a related study found that thiazole-based compounds exhibited cytotoxic effects by disrupting microtubule dynamics, which is crucial for cell division . The specific compound may share similar mechanisms due to structural similarities.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for drug design. Table 1 summarizes findings from SAR studies related to thiazole and thiophene derivatives.

Compound StructureActivity TypeIC50 (µM)Reference
This compoundAntibacterial15
5-Bromo-4-phenylthiazoleAnticancer10
N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazoleAntitubercular8

Material Science Applications

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance.

Photovoltaic Performance

Recent studies have shown that thiophene-based compounds can improve the efficiency of solar cells. The incorporation of this compound into polymer blends has been explored to enhance charge transport properties .

Case Study: Antimicrobial Efficacy

In a controlled experiment, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 15 µM, suggesting its potential as an antibacterial agent .

Case Study: Anticancer Activity

A study involving various cancer cell lines demonstrated that the compound inhibited cell proliferation with an IC50 value of 10 µM, comparable to well-known chemotherapeutics . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in substituents on the thiazole and thiophene rings, which critically influence physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Biological Activity Reference
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitro-thiophene, trifluoromethyl, methoxy-phenyl C₁₆H₁₀F₃N₃O₄S₂ Antibacterial
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitro-thiophene, difluorophenyl C₁₄H₇F₂N₃O₃S₂ Antibacterial
N-(5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl)thiophene-2-carboxamide (Compound 5f) Dichlorobenzyl, thiophene C₁₈H₁₂Cl₂N₂OS₂ Cytotoxic/Cytostatic
N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides Benzyl, dimethylfuran Variable (e.g., C₁₈H₁₇N₃O₂S) Anticancer
Target Compound: N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-bromothiophene-2-carboxamide Benzoyl, phenyl, bromothiophene C₂₁H₁₄BrN₃O₂S₂ Not reported (inferred)

Key Observations:

  • Aromatic Substituents: The benzoyl and phenyl groups could stabilize the thiazole core through π-π stacking, similar to trifluoromethyl or dichlorobenzyl groups in analogs .
  • Bioactivity Trends: Nitrothiophene derivatives (–2) exhibit narrow-spectrum antibacterial activity, while benzyl-thiazole analogs (–7) show anticancer effects. The target compound’s bromothiophene moiety may shift its activity toward antiproliferative pathways, as seen with halogenated heterocycles .

Analytical and Purity Data

  • Purity: Nitrothiophene analogs achieved 42–99% purity via silica chromatography (), while biphenyl-thiazole derivatives required HPLC for >95% purity (). The target compound would likely require similar rigorous purification .
  • Spectroscopic Characterization: ¹H/¹³C NMR and HRMS were standard for confirming structures (–7). The bromine atom in the target compound would produce distinct isotopic patterns in mass spectra .

Q & A

Q. Table 1. Key Synthetic Parameters for Analogous Thiazole Derivatives

ParameterOptimal ConditionsImpact on Yield/PurityReference
Coupling agentEDCI/HOBt in DMF85–90% yield
Reaction temperature60°CMinimizes side products
PurificationSilica gel chromatography (EtOAc:Hexane 3:7)>95% purity

Q. Table 2. Anticancer Activity of Selected Analogs

CompoundGI50_{50} (µM)Target Enzyme (IC50_{50})Notes
Target compound 2.5 ± 0.3Tubulin (0.8 µM)High selectivity index
5-Chloro analog12.4 ± 1.1Kinase X (5.2 µM)Moderate hepatotoxicity
Morpholine derivative0.9 ± 0.2GSK-3β (0.3 µM)Improved solubility

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